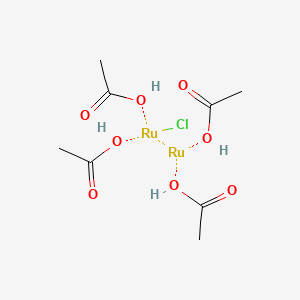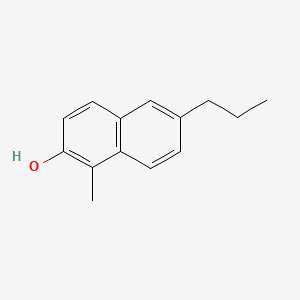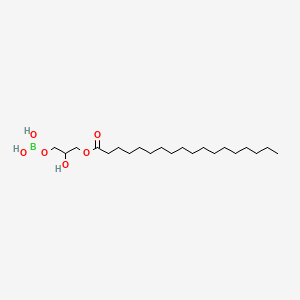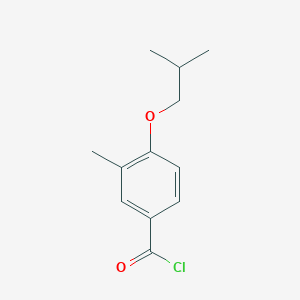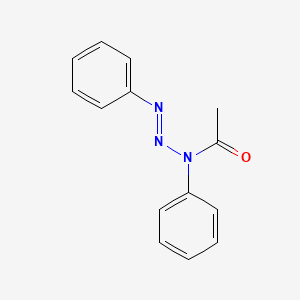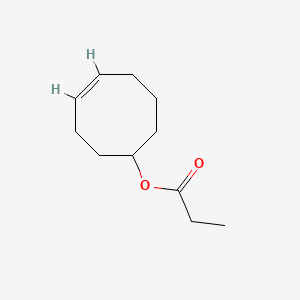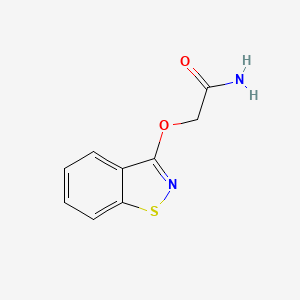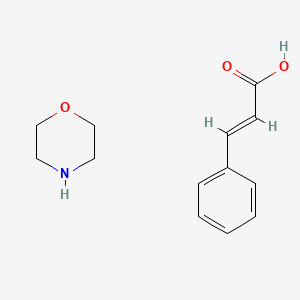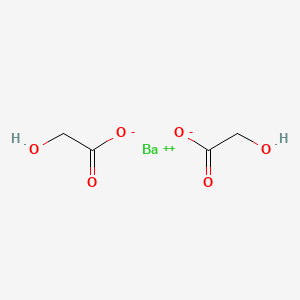
Barium bis(hydroxyacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium bis(hydroxyacetate) is a chemical compound with the formula C4H6BaO6. It is also known as bis(hydroxyacetic acid)barium salt. This compound is characterized by the presence of barium ions coordinated with hydroxyacetate ligands. Barium bis(hydroxyacetate) is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium bis(hydroxyacetate) can be synthesized through the reaction of barium hydroxide with hydroxyacetic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then hydroxyacetic acid is added slowly with constant stirring. The reaction is exothermic and should be carried out under controlled temperature conditions to prevent overheating. The resulting solution is then evaporated to obtain barium bis(hydroxyacetate) crystals.
Industrial Production Methods
In industrial settings, the production of barium bis(hydroxyacetate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade barium hydroxide and hydroxyacetic acid. The reaction is carried out in large reactors with efficient mixing and temperature control systems. The product is then purified through crystallization and drying processes to obtain high-purity barium bis(hydroxyacetate).
Chemical Reactions Analysis
Types of Reactions
Barium bis(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: The hydroxyacetate ligands can be oxidized to form corresponding carboxylate compounds.
Reduction: Under specific conditions, the compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyacetate ligands.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Various organic acids or bases can be used to substitute the hydroxyacetate ligands.
Major Products Formed
Oxidation: Barium acetate and other carboxylate compounds.
Reduction: Reduced forms of the hydroxyacetate ligands.
Substitution: Barium salts of the substituting ligands.
Scientific Research Applications
Barium bis(hydroxyacetate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes and as a precursor for other barium compounds.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical reactions.
Medicine: Explored for its potential use in medical imaging and diagnostic applications due to its barium content.
Industry: Utilized in the production of specialized materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of barium bis(hydroxyacetate) involves the interaction of barium ions with various molecular targets. In biological systems, barium ions can interact with cellular components, affecting ion channels and cellular signaling pathways. The hydroxyacetate ligands can also participate in biochemical reactions, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Barium acetate: Similar in structure but lacks the hydroxy groups present in barium bis(hydroxyacetate).
Barium hydroxide: Contains barium ions but with hydroxide ligands instead of hydroxyacetate.
Barium carbonate: Another barium compound with carbonate ligands.
Uniqueness
Barium bis(hydroxyacetate) is unique due to the presence of hydroxyacetate ligands, which impart specific chemical properties and reactivity. This makes it distinct from other barium compounds and suitable for specialized applications in research and industry.
Properties
CAS No. |
71411-72-8 |
|---|---|
Molecular Formula |
C4H6BaO6 |
Molecular Weight |
287.41 g/mol |
IUPAC Name |
barium(2+);2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Ba/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
YIGIVHRFZMLNRO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


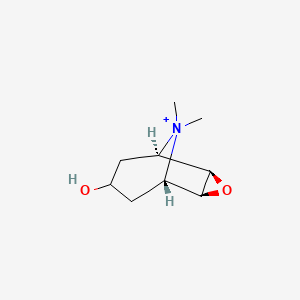
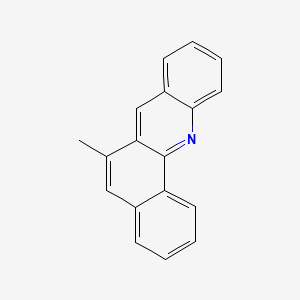

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
